Welcome to the BenchChem Online Store!
molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346961B2

Procedure details

To 900 parts by weight of methyl ethyl ketone were added 100 parts by weight of cyclohexanone, 750 parts by weight of partially caprolactone-modified polyfunctional acrylate (DPCA-20, produced by Nippon Kayaku Co., Ltd.), 200 parts by weight of a silica sol (MIBK-ST, produced by Nissan Chemical Industries, Ltd.) and 50 parts by weight of a photopolymerization initiator (IRGACURE 184, produced by Ciba Specialty Chemicals Corp.), followed by stirring. The mixture was filtered through a polypropylene filter having a pore size of 0.4 μm to prepare Coating solution A for hardcoat layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1(=O)[O:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C:16]([O-])(=O)C=C>C(C(C)=O)C>[CH2:4]1[CH2:5][CH2:6][C:1]([OH:7])([C:13]([C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:16]=2)=[O:14])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.